1-(2-Bromo-4-fluorophenyl)-2-methylpropan-2-amine
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Overview
Description
1-(2-Bromo-4-fluorophenyl)-2-methylpropan-2-amine is an organic compound with a complex structure that includes bromine and fluorine atoms attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-Bromo-4-fluorophenyl)-2-methylpropan-2-amine typically involves multiple steps, starting from commercially available precursors. One common method includes the bromination and fluorination of a phenyl ring, followed by the introduction of an amine group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions in controlled environments to ensure consistency and safety.
Chemical Reactions Analysis
1-(2-Bromo-4-fluorophenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the bromine or fluorine atoms are replaced by other nucleophiles like hydroxyl or amino groups. Common reagents include sodium hydroxide or ammonia.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.
Scientific Research Applications
1-(2-Bromo-4-fluorophenyl)-2-methylpropan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as antiviral or anticancer properties, is ongoing.
Industry: It may be utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(2-Bromo-4-fluorophenyl)-2-methylpropan-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved can vary depending on the context of its use, such as inhibiting viral entry in antiviral research or modulating metabolic pathways in cancer studies.
Comparison with Similar Compounds
1-(2-Bromo-4-fluorophenyl)-2-methylpropan-2-amine can be compared with other similar compounds, such as:
- 2-Bromo-4-fluorophenyl)methanesulfonyl chloride
- 2-Bromo-4-fluorophenyl)methanol
- 2-Bromo-4-fluorophenyl)methyl sulfide
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H13BrFN |
---|---|
Molecular Weight |
246.12 g/mol |
IUPAC Name |
1-(2-bromo-4-fluorophenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H13BrFN/c1-10(2,13)6-7-3-4-8(12)5-9(7)11/h3-5H,6,13H2,1-2H3 |
InChI Key |
DCQDJSZMVRJJRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=C(C=C1)F)Br)N |
Origin of Product |
United States |
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